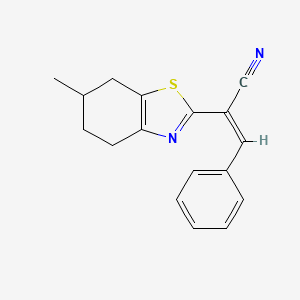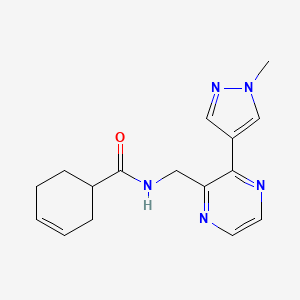![molecular formula C9H15NO B2804944 1-Azaspiro[3.6]decan-2-one CAS No. 178242-86-9](/img/structure/B2804944.png)
1-Azaspiro[3.6]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[36]decan-2-one is a spiro compound characterized by a unique bicyclic structure where two rings share a single nitrogen atom
Mecanismo De Acción
Target of Action
The primary target of 1-Azaspiro[3A structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to inhibit METTL3 , a protein involved in the methylation of RNA .
Mode of Action
The exact mode of action of 1-Azaspiro[3If it shares similarities with 1,4,9-Triazaspiro[5.5]undecan-2-one, it may interact with its target protein to inhibit its function . This could result in changes to the methylation status of RNA molecules within the cell .
Biochemical Pathways
The biochemical pathways affected by 1-Azaspiro[3The inhibition of mettl3 by 1,4,9-triazaspiro[55]undecan-2-one affects the m6A regulation machinery, which plays a key role in several diseases including cancer, type 2 diabetes, and viral infections . The m6A modification is involved in various aspects of gene expression regulation, ranging from splicing to translation, stability, and degradation .
Pharmacokinetics
The pharmacokinetic properties of 1-Azaspiro[3The structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties influence the bioavailability of the compound, determining how much of the compound reaches its target site of action.
Result of Action
The molecular and cellular effects of 1-Azaspiro[3If it acts similarly to 1,4,9-Triazaspiro[5.5]undecan-2-one, it may reduce the m6A/A level of polyadenylated RNA in certain cell lines , potentially affecting gene expression and cellular function.
Action Environment
Environmental factors such as temperature, moisture, and the presence of certain excipients can influence the formation of related compounds . These factors could potentially affect the action, efficacy, and stability of 1-Azaspiro[3.6]decan-2-one.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.6]decan-2-one can be synthesized through several methods. One common approach involves the intramolecular cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base catalyst and an appropriate solvent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: 1-Azaspiro[3.6]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
1-Azaspiro[3.6]decan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
1-Azaspiro[3.6]decan-2-one can be compared with other spiro compounds, such as:
2-Azaspiro[4.5]decan-3-one: This compound has a similar spiro structure but differs in the size and arrangement of its rings.
1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one: This compound contains an oxygen atom in its structure, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-azaspiro[3.6]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-7-9(10-8)5-3-1-2-4-6-9/h1-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXWWHDHPQWVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2804862.png)
![1-{1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole](/img/structure/B2804863.png)


![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2804871.png)


![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2804875.png)
![5-[(2-chlorophenyl)methyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2804876.png)
![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2804877.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2804878.png)
![2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2804879.png)
![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2804882.png)
![Tert-butyl 3-[5-amino-2-(methoxycarbonyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B2804883.png)
